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molecular formula C7H10N2 B2801547 2-Ethylpyridin-3-amine CAS No. 861393-64-8

2-Ethylpyridin-3-amine

Cat. No. B2801547
M. Wt: 122.171
InChI Key: OXIZYKRCAPLHDM-UHFFFAOYSA-N
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Patent
US07504401B2

Procedure details

To a solution of 0.220 g (1.47 mmol) of 3-nitro-2-vinyl-pyridine dissolved in 1:1 methanol/ethyl acetate was added 0.010 g of Pd/C. The resulting mixture was hydrogenated overnight at 50 psi. Filtration and removal of solvent provided 0.160 g (89% yield) of 2-ethyl-pyridin-3-ylamine.
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.01 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([CH:10]=[CH2:11])=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=O>CO.C(OCC)(=O)C.[Pd]>[CH2:10]([C:5]1[C:4]([NH2:1])=[CH:9][CH:8]=[CH:7][N:6]=1)[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)C=C
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(C)(=O)OCC
Step Two
Name
Quantity
0.01 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and removal of solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C1=NC=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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